molecular formula C11H10N2O2S B1493302 6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carbaldehyde CAS No. 2098013-24-0

6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carbaldehyde

Cat. No. B1493302
CAS RN: 2098013-24-0
M. Wt: 234.28 g/mol
InChI Key: KBWPMRZMNAYOKK-UHFFFAOYSA-N
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Description

The compound is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings. In this case, the compound contains carbon, hydrogen, nitrogen, sulfur, and oxygen atoms. Heterocyclic compounds are commonly found in a wide range of products, including pharmaceuticals, dyes, rubber, and many more .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the imidazo and oxazine rings. This could potentially be achieved through condensation reactions or through the use of a suitable catalyst .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiophen-2-yl group would contribute to the aromaticity of the compound, while the imidazo and oxazine rings would introduce additional complexity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the imidazo and oxazine rings, as well as the thiophen-2-yl group. These groups could potentially participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of any functional groups. For example, the compound’s solubility, melting point, and boiling point could all be influenced by these factors .

Scientific Research Applications

Pharmacological Research

Imidazole derivatives, like the one , are known for their broad range of biological activities. They have been studied for their potential as antibacterial, antifungal, and antiviral agents due to their ability to interact with biological targets. The presence of the imidazole ring can be crucial for the binding affinity and selectivity towards certain enzymes or receptors .

Material Science

Thiophene derivatives are significant in the development of novel materials. They can be used in the synthesis of conductive polymers or as components in anode materials for lithium-ion batteries. The incorporation of thiophene units into molecules can enhance the electrical conductivity and stability of the resulting materials .

Organic Electronics

The structural features of thiophene and imidazole rings make them suitable for use in organic semiconductors. These compounds can serve as strong acceptor units in the backbone of organic electronic devices, allowing for the tuning of band-gap and energy levels, which is essential for the performance of devices like organic light-emitting diodes (OLEDs) and solar cells .

Antitumor Research

Imidazole-containing compounds have shown antitumor potential in various studies. They can be designed to interfere with the proliferation of cancer cells, induce apoptosis, or inhibit angiogenesis. The specific compound could be evaluated for its efficacy against different cancer cell lines .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The potential applications and future directions for this compound would likely depend on its properties and biological activity. For example, if the compound shows promising activity in biological assays, it could be further developed as a pharmaceutical .

properties

IUPAC Name

6-thiophen-2-yl-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S/c14-6-8-4-13-5-9(10-2-1-3-16-10)15-7-11(13)12-8/h1-4,6,9H,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBWPMRZMNAYOKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OCC2=NC(=CN21)C=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carbaldehyde
Reactant of Route 2
6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carbaldehyde
Reactant of Route 3
Reactant of Route 3
6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carbaldehyde
Reactant of Route 4
Reactant of Route 4
6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carbaldehyde
Reactant of Route 5
Reactant of Route 5
6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carbaldehyde
Reactant of Route 6
6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carbaldehyde

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